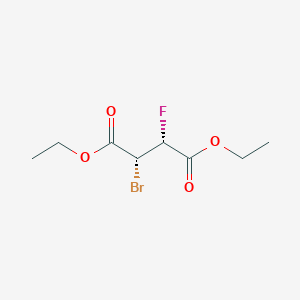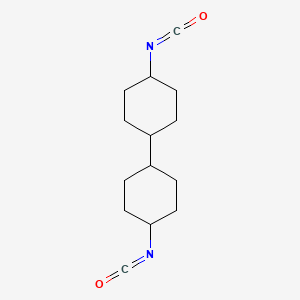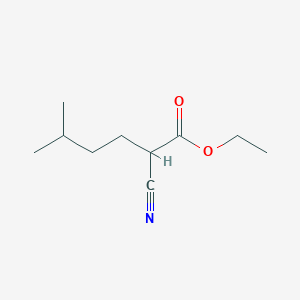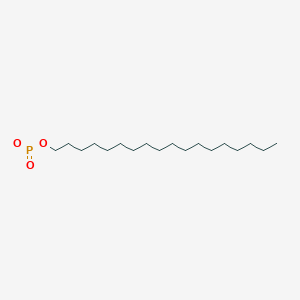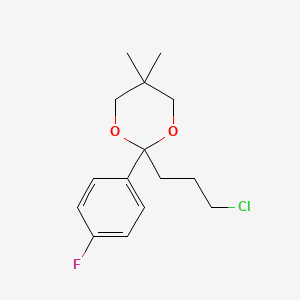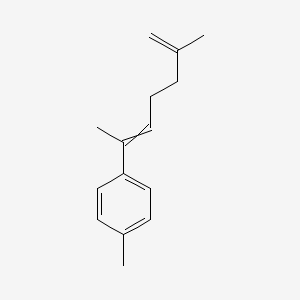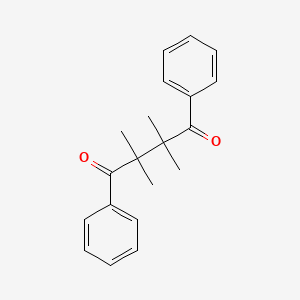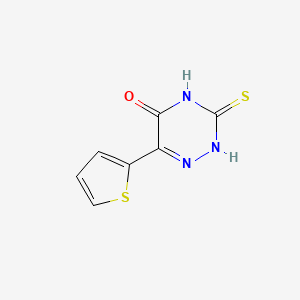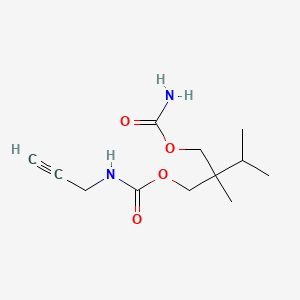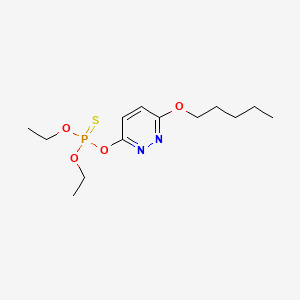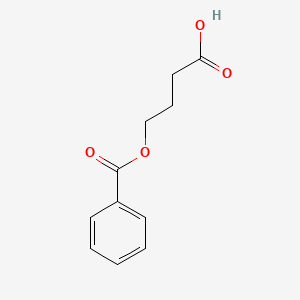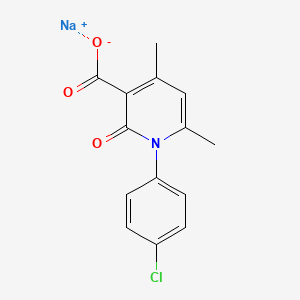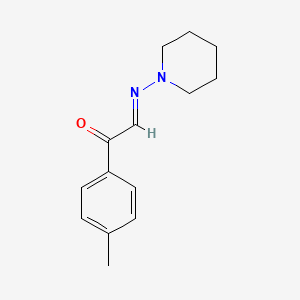
4'-Methyl-2-(piperidinoimino)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methyl-alpha-(piperidinoimino)acetophenone is a chemical compound with the molecular formula C14H18N2O. It is known for its unique structure, which includes a piperidine ring and a methyl group attached to an acetophenone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-alpha-(piperidinoimino)acetophenone typically involves the reaction of p-tolyl-magnesium halide with acetic anhydride in the presence of suitable ethers. The reaction is carried out at temperatures ranging from -40 to +10 degrees Celsius . This method ensures the production of isomerically pure 4-methylacetophenone, which is crucial for its application in various industries.
Industrial Production Methods
Industrial production of 4’-Methyl-alpha-(piperidinoimino)acetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation, is employed to isolate the desired product from any by-products .
Análisis De Reacciones Químicas
Types of Reactions
4’-Methyl-alpha-(piperidinoimino)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4’-Methyl-alpha-(piperidinoimino)acetophenone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4’-Methyl-alpha-(piperidinoimino)acetophenone involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors in biological systems. The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to various biochemical responses .
Comparación Con Compuestos Similares
4’-Methyl-alpha-(piperidinoimino)acetophenone can be compared with other similar compounds, such as:
4’-Methylacetophenone: Lacks the piperidine ring, making it less versatile in biological applications.
4’-Methoxyacetophenone: Contains a methoxy group instead of a piperidine ring, leading to different chemical and biological properties.
4’-Chloroacetophenone:
The uniqueness of 4’-Methyl-alpha-(piperidinoimino)acetophenone lies in its combination of a piperidine ring and a methyl group, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
25555-28-6 |
|---|---|
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
(2E)-1-(4-methylphenyl)-2-piperidin-1-yliminoethanone |
InChI |
InChI=1S/C14H18N2O/c1-12-5-7-13(8-6-12)14(17)11-15-16-9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3/b15-11+ |
Clave InChI |
BUCGSOZNEVWNJA-RVDMUPIBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)/C=N/N2CCCCC2 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C=NN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


